
Ethyl 4-(hydroxyimino)-2-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(hydroxyimino)-2-oxopentanoate is an organic compound with a unique structure that includes both oxime and ester functional groups
Méthodes De Préparation
Ethyl 4-(hydroxyimino)-2-oxopentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired oxime ester product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Ethyl 4-(hydroxyimino)-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro compounds, amines, and substituted esters.
Applications De Recherche Scientifique
Ethyl 4-(hydroxyimino)-2-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 4-(hydroxyimino)-2-oxopentanoate involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active oxime moiety. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Ethyl 4-(hydroxyimino)-2-oxopentanoate can be compared with similar compounds such as ethyl acetoacetate and other oxime esters. Unlike ethyl acetoacetate, which lacks the oxime group, this compound has unique reactivity due to the presence of both oxime and ester functionalities. This dual functionality makes it a versatile intermediate in organic synthesis. Similar compounds include oxime esters like ethyl 2-(hydroxyimino)propanoate and ethyl 3-(hydroxyimino)butanoate, which also exhibit interesting chemical properties and applications.
Propriétés
Numéro CAS |
13081-00-0 |
|---|---|
Formule moléculaire |
C7H11NO4 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
ethyl 4-hydroxyimino-2-oxopentanoate |
InChI |
InChI=1S/C7H11NO4/c1-3-12-7(10)6(9)4-5(2)8-11/h11H,3-4H2,1-2H3 |
Clé InChI |
JHSVLBKMXGDWQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CC(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


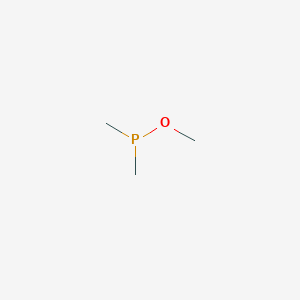
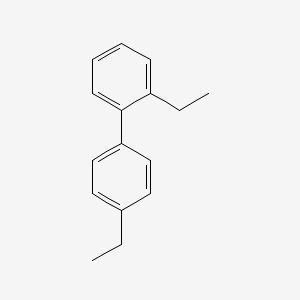

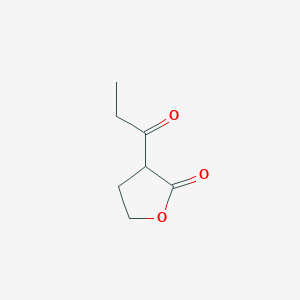
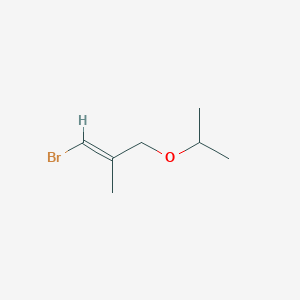

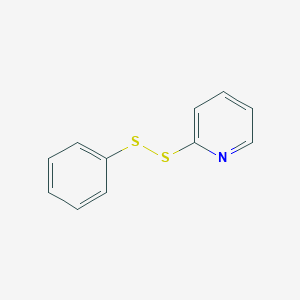
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)

![[6-oxo-2-[(Z)-pent-3-en-1-ynyl]pyran-3-yl]-[6-oxo-2-[(E)-pent-3-en-1-ynyl]pyran-3-yl]mercury](/img/structure/B14707283.png)
![{[5-(Methoxycarbonyl)furan-2-yl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14707287.png)

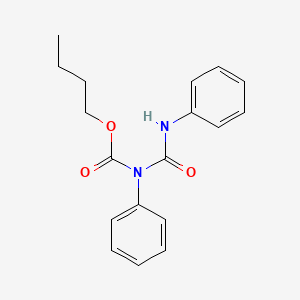
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
